l-Isoleucine
Overview
Description
Isoleucine is an essential amino acid that plays a crucial role in various biological processes. It is one of the three branched-chain amino acids, along with leucine and valine. These amino acids are unique due to their branched molecular structure, which gives them distinct properties and functions . Isoleucine is vital for protein synthesis, hemoglobin formation, and regulation of blood sugar and energy levels . It is classified as a non-polar, uncharged, branched-chain, aliphatic amino acid and is essential in humans, meaning the body cannot synthesize it and must obtain it from dietary sources .
Mechanism of Action
Target of Action
Isoleucine, an essential branched-chain aliphatic amino acid, is a key component of many proteins and plays a vital role in various physiological processes . It primarily targets the body’s metabolic and physiological processes, including hemoglobin synthesis and regulation of blood sugar and energy levels .
Mode of Action
Isoleucine, along with other branched-chain amino acids (BCAAs) like valine and leucine, is identified as an essential element in the diet . This group of essential amino acids cannot be synthesized by humans, hence they must be obtained from the diet . They provide ingredients for the manufacturing of other essential biochemical components in the body, some of which are utilized for the production of energy, stimulants to the upper brain, and helping you to be more alert .
Biochemical Pathways
In the catabolic pathway of isoleucine, branched-chain aminotransferase (BCAT) catalyzes the transamination of isoleucine into 2-keto-3-methylvalerate . The branched-chain ketoacid dehydrogenase complex (BCKD) then catalyzes the oxidative decarboxylation of 2-keto-3-methylvalerate to 2-methylbutyryl-coA .
Pharmacokinetics
The pharmacokinetics of isoleucine involve its metabolism into acetylCoA and propionylCoA, making it both glucogenic and ketogenic . After transamination with alpha-ketoglutarate, the carbon skeleton of isoleucine is oxidized and split into propionyl-CoA and acetyl-CoA . Propionyl-CoA is converted into succinyl-CoA, a TCA cycle intermediate which can be converted into oxaloacetate for gluconeogenesis .
Result of Action
The metabolism of isoleucine results in the production of energy and stimulants to the upper brain, helping you to be more alert . It also plays a crucial role in hemoglobin synthesis and regulation of blood sugar and energy levels . Furthermore, isoleucine could potentially increase muscle growth and intestinal development and health by up-regulating the protein expression of GLUT1 and GLUT4 in muscle and enhancing the expression of SGLT1 and GLUT2 in the small intestine .
Action Environment
The action of isoleucine can be influenced by various environmental factors. For instance, conditions associated with insulin resistance such as obesity and diabetes mellitus are known to increase the plasma level of isoleucine . Moreover, the degradation of isoleucine can be impaired in certain metabolic diseases .
Biochemical Analysis
Biochemical Properties
Isoleucine participates in several biochemical reactions. It is involved in the biosynthesis of proteins, enzymes, and other biomolecules . The degradation of Isoleucine involves four consecutive enzymatic steps . The enzymes participating in Isoleucine and Valine biosynthesis form a single linkage group .
Cellular Effects
Isoleucine influences various types of cells and cellular processes. It plays a significant role in cell signaling pathways, gene expression, and cellular metabolism . For instance, in non-alcoholic fatty liver disease (NAFLD), Isoleucine biosynthesis pathways were found to be significantly highly expressed .
Molecular Mechanism
At the molecular level, Isoleucine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Hydroxysteroid (17β) dehydrogenase 10 (HSD10) and mitochondrial acetoacetyl-CoA thiolase (β-KT) are two adjacent enzymes for the degradation of Isoleucine .
Temporal Effects in Laboratory Settings
The effects of Isoleucine can change over time in laboratory settings. Studies have shown that Isoleucine is involved in glycogen degradation, and its biosynthesis pathways were significantly highly expressed in NAFLD groups .
Metabolic Pathways
Isoleucine is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels . For instance, Isoleucine degradation involves HSD10 and β-KT .
Subcellular Localization
It is known that Isoleucine is involved in various cellular processes, including protein synthesis and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: In plants and microorganisms, isoleucine is synthesized from pyruvate and alpha-ketobutyrate. This pathway involves several enzymes, including acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxyacid dehydratase, and valine aminotransferase .
Industrial Production Methods: Industrial production of isoleucine primarily involves fermentation processes using genetically modified microorganisms. For instance, Escherichia coli strains can be engineered to enhance the production of isoleucine by modifying the threonine metabolic pathway . Additionally, chemical synthesis and extraction from natural sources, such as hair, also play a role in its production .
Chemical Reactions Analysis
Types of Reactions: Isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Isoleucine can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoleucine can lead to the formation of keto acids, while reduction can yield various alcohol derivatives .
Scientific Research Applications
Isoleucine has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of peptides and proteins.
Biology: Isoleucine is essential for protein synthesis and metabolic regulation in living organisms.
Industry: Isoleucine is used in the production of animal feed to enhance growth and health.
Comparison with Similar Compounds
- Leucine
- Valine
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34464-35-2 | |
Record name | L-Isoleucine polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34464-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2046882, DTXSID1047441 | |
Record name | DL-Isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |
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Record name | L-Isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |
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Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma | |
Record name | Isoleucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | L-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | L-Isoleucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
Sublimes at 168-170 °C | |
Record name | L-Isoleucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol) | |
Record name | Isoleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00167 | |
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Record name | L-Isoleucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | L-Isoleucine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Isoleucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14979 | |
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Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
(Applies to Valine, Leucine and Isoleucine) This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/ | |
Record name | Isoleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00167 | |
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Record name | L-Isoleucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Waxy, shiny, rhombic leaflets from alcohol, Crystals | |
CAS No. |
443-79-8, 73-32-5 | |
Record name | DL-Isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-79-8 | |
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Record name | L-Isoleucine | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isoleucine [USAN:USP:INN:BAN] | |
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Record name | DL-Isoleucine | |
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Record name | Isoleucine | |
Source | DrugBank | |
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Record name | Isoleucine | |
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Record name | L-Isoleucine | |
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Record name | DL-Isoleucine | |
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Record name | L-Isoleucine | |
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Record name | L-isoleucine | |
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Record name | DL-allo-isoleucine | |
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Record name | ISOLEUCINE, DL- | |
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Record name | L-Isoleucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
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Record name | L-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
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Melting Point |
284 °C (decomposes), 285.5 °C | |
Record name | Isoleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00167 | |
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Record name | L-Isoleucine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Isoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: How does isoleucine impact growth in animals?
A1: Isoleucine is an essential amino acid, meaning animals cannot synthesize it and must obtain it from their diet. Studies on pigs [, ] and fish [] show that insufficient dietary isoleucine leads to reduced growth rate, feed efficiency, and protein deposition. This highlights isoleucine's crucial role in protein synthesis and overall growth.
Q2: Can isoleucine supplementation benefit individuals with metabolic disorders?
A2: Research on a mouse model of obesity-associated non-alcoholic steatohepatitis (NASH) suggests that dietary isoleucine supplementation can reduce hyperinsulinemia, liver steatosis, and inflammation []. This effect is linked to modulation of genes involved in branched-chain amino acid metabolism, mitochondrial biogenesis, and lipid catabolism.
Q3: Does isoleucine interact with other amino acids?
A3: Yes, studies on turkeys [] reveal complex interactions between isoleucine, leucine, and valine. Excess leucine can depress growth, while supplementing with both valine and isoleucine can alleviate this effect. These interactions are also reflected in plasma amino acid concentrations.
Q4: What role does isoleucine play in bacterial metabolism?
A4: In bacteria like Rhodospirillum rubrum [], isoleucine biosynthesis contributes to redox homeostasis, especially under photoheterotrophic conditions. Increased isoleucine content is observed under illuminated conditions and further enhanced during light stress. In Salmonella enterica, the YjgF protein is crucial for isoleucine biosynthesis, particularly when grown on pyruvate []. Deletion of yjgF leads to isoleucine auxotrophy, highlighting the interconnected nature of metabolic pathways.
Q5: What is the molecular formula and weight of isoleucine?
A5: The molecular formula of isoleucine is C6H13NO2, and its molecular weight is 131.17 g/mol.
Q6: Are there spectroscopic methods to identify isoleucine in peptides?
A6: Yes, far-infrared (far-i.r.) spectroscopy can be used to identify isoleucine within a peptide's α-helix structure []. Sequential polypeptides containing isoleucine display a characteristic far-i.r. band near 453 cm–1.
Q7: How does the enzyme threonine deaminase contribute to isoleucine biosynthesis?
A7: Threonine deaminase catalyzes the deamination of threonine to α-ketobutyrate, a key precursor in isoleucine biosynthesis [, ]. Studies in E. coli and S. cerevisiae highlight the regulation of this enzyme by isoleucine and valine, demonstrating feedback mechanisms controlling isoleucine production.
Q8: What role does acetolactate decarboxylase (Ald) play in isoleucine production?
A8: Ald is involved in the regulation of α-acetolactate, a precursor for both pyruvate catabolism and isoleucine biosynthesis []. Ald-deficient mutants of Lactococcus lactis exhibit increased diacetyl formation due to the accumulation of α-acetolactate, indicating the enzyme's role in balancing metabolic pathways.
Q9: How does the structure of isoleucine influence its interaction with threonine deaminase?
A9: Isoleucine acts as an allosteric inhibitor of threonine deaminase [, ]. Studies on the plant Arabidopsis thaliana show that isoleucine binding induces dimerization of the enzyme, reducing its activity. This inhibition is reversed by valine, indicating a complex interplay between these branched-chain amino acids in regulating enzyme activity.
Q10: Can modifications to the isoleucine structure impact its biological activity?
A10: Yes, modifying isoleucine can affect its recognition and utilization by enzymes. For example, replacing isoleucine with its fluorinated analog, 5,5,5-trifluoroisoleucine (5TFI), in the enzyme chloramphenicol acetyltransferase (CAT) reduces its catalytic efficiency []. This highlights the importance of specific structural features for optimal enzyme-substrate interactions.
Q11: Does the stereochemistry of isoleucine analogs impact their incorporation into proteins?
A11: Studies with fluorinated leucine analogs show that stereochemistry influences their incorporation into proteins []. The (2S, 4S) isomer of 5,5,5-trifluoroleucine is incorporated at higher levels than the (2S, 4R) isomer due to differences in their recognition by the enzyme responsible for attaching leucine to its tRNA.
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